Bisphenol C

Beschreibung

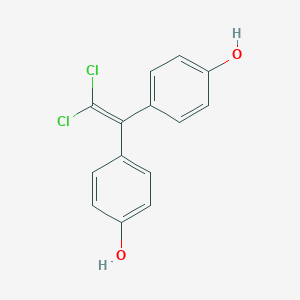

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEYKIWAZBBXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022485 | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14868-03-2 | |

| Record name | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14868-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014868032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2-dichloroethenylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-hydroxyphenyl)-2,2-dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dichlorovinylidene)diphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4668GRX7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Presence and Dynamics of Bisphenol C

Occurrence and Distribution of Bisphenol C in Environmental Compartments

Scientific investigations into the prevalence of this compound across different environmental matrices have been limited. Much of the existing research on bisphenols tends to focus on more common analogues like BPA, Bisphenol S (BPS), and Bisphenol F (BPF). Consequently, comprehensive data on the concentrations of BPC in aquatic systems, terrestrial matrices, and the atmosphere are not widely available.

While specific concentration data for this compound in surface waters and wastewater are scarce in publicly available scientific literature, its detection in aquatic organisms suggests its presence in these environments. The entry of BPC into aquatic systems is likely similar to that of other bisphenols, originating from industrial discharges and the leaching of consumer products. However, without targeted monitoring studies for BPC in water bodies and wastewater treatment plant influents and effluents, a clear picture of its prevalence remains elusive. One study has noted that various bisphenols, including BPC, possess estrogenic activity, and their presence in aquatic environments raises concerns for biodiversity and ecosystem health mdpi.com.

Currently, there is a significant lack of data regarding the occurrence and concentration of this compound in soil and sediment. Research on the environmental fate of bisphenols indicates that these compounds can partition to soil and sediment from contaminated water sources. The persistence of bisphenols in these matrices can vary depending on their physicochemical properties and environmental conditions. However, specific studies quantifying BPC levels in terrestrial environments are not readily found in the existing body of scientific literature.

Information on the atmospheric presence and deposition of this compound is not well-documented. While studies have investigated the atmospheric levels of other bisphenols like BPA, which can be associated with particulate matter, similar research focusing on BPC is lacking. The potential for BPC to be released into the atmosphere from industrial processes and subsequently deposited into aquatic and terrestrial ecosystems is a possibility that warrants further investigation.

Environmental Fate and Transport Mechanisms of this compound

The environmental fate and transport of a chemical compound are dictated by its physical and chemical properties. For this compound, while specific data on its environmental persistence and degradation pathways are limited, some insights can be drawn from its behavior in biological systems.

The leaching and migration of bisphenols from consumer products are recognized as significant pathways for their entry into the environment. Factors such as temperature, contact time, and the chemical composition of the surrounding medium can influence the rate of leaching. While extensive research has been conducted on the leaching of BPA from products like polycarbonate plastics and epoxy resins, specific studies quantifying the leaching and migration rates of this compound from industrial or consumer products are not currently available in the scientific literature.

Research has demonstrated that this compound is bioavailable and has the potential to bioaccumulate in aquatic organisms. A study conducted in Taihu Lake, China, investigated the bioaccumulation and biomagnification of several bisphenol analogues in the aquatic food web. The findings of this study are particularly relevant to understanding the environmental dynamics of BPC.

A key finding of the study was the determination of the trophic magnification factor (TMF) for this compound, which was found to be 2.69 nih.gov. A TMF value greater than 1 suggests that the concentration of the chemical increases as it moves up the food chain, indicating its potential for biomagnification. This high TMF for BPC suggests that it can accumulate in organisms at successively higher trophic levels.

The same study also reported on the bioaccumulation factor (BAF) for several bisphenols. The mean natural logarithm of the bioaccumulation factor (log BAF) for this compound was found to be greater than that of Bisphenol A, indicating a higher propensity for BPC to be taken up and stored in the tissues of aquatic organisms from the surrounding water nih.gov.

Further evidence of BPC's bioaccumulation was provided by a study on wild fish from the West and North Rivers in South China, where this compound was detected in the liver of the fish samples analyzed nih.gov. The detection of BPC in fish tissues confirms its uptake from the environment and its distribution within the organism.

The following interactive data table summarizes the key bioaccumulation and biomagnification findings for this compound from the study in Taihu Lake, China.

| Parameter | Value | Source |

| Trophic Magnification Factor (TMF) | 2.69 | nih.gov |

| Mean Natural Logarithm Bioaccumulation Factor (log BAF) | > log BAF of BPA | nih.gov |

Degradation and Transformation Pathways of this compound in the Environment

The environmental fate of this compound (BPC) is a subject of growing scientific inquiry, focusing on the various pathways through which it is broken down and transformed. These degradation processes, which include biological, light-induced, and chemical mechanisms, are crucial in determining the persistence and potential impact of BPC in different environmental compartments. Research into these pathways helps in understanding how BPC is naturally attenuated and provides a basis for developing remediation strategies for contaminated sites.

Bioremediation and Microbial Degradation of this compound

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. In the context of this compound, enzymatic degradation has been a key area of investigation. Enzymes, such as those produced by fungi and bacteria, can initiate the breakdown of the BPC molecule.

Notably, the use of immobilized enzymes has shown promise for the degradation of BPC. In one study, tyrosinase immobilized on polyacrylonitrile beads was effective in degrading not only this compound but also Bisphenol A and Bisphenol B. This enzymatic system was capable of degrading up to 90% of these pollutants within a 90-minute timeframe dphen1.comresearchgate.net. The immobilization of the enzyme enhances its stability and allows for its repeated use, making it a potentially viable option for wastewater treatment applications dphen1.comresearchgate.net.

While specific bacterial and fungal strains that directly metabolize this compound are not as extensively documented as for other bisphenols like BPA, the enzymatic pathways offer insight into potential microbial degradation mechanisms. Laccase, another oxidoreductase enzyme, has been shown to be involved in the degradation of various bisphenols. A proposed pathway for the degradation of this compound by laccase suggests a series of oxidative reactions. This enzymatic action is thought to lead to the formation of several intermediate products researchgate.net. The degradation likely proceeds through the formation of phenoxy radicals, which can then undergo further reactions, leading to the breakdown of the parent compound.

Table 1: Enzymatic Degradation of this compound

| Enzyme | Support Matrix | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Tyrosinase | Polyacrylonitrile beads | Up to 90% | 90 minutes | dphen1.comresearchgate.net |

Photolytic and Chemical Degradation of this compound

Photolytic and chemical degradation pathways are significant abiotic processes that contribute to the transformation of this compound in the environment. These processes involve the breakdown of the molecule through the action of light (photolysis) and reactive chemical species.

Photolytic Degradation

Research has demonstrated that this compound can undergo photodegradation, a process that can be significantly enhanced by the presence of other molecules. A study on the photodegradation of BPC under UV light found that the presence of β-cyclodextrin markedly increased the degradation rate researchgate.net. The study concluded that an inclusion complex is formed between BPC and β-cyclodextrin. This complex formation is believed to lower the bond energy of certain atoms within the BPC molecule, thereby making it more susceptible to breakdown by UV irradiation researchgate.net.

The photodegradation of this compound in the presence of β-cyclodextrin was found to follow pseudo-first-order kinetics. The rate constant for this degradation was observed to increase by as much as 3.5-fold with β-cyclodextrin. Furthermore, after 60 minutes of UV irradiation, the photodegradation efficiency for a 10 mg/L solution of BPC was increased by approximately 50% in the presence of β-cyclodextrin researchgate.net.

Chemical Degradation

Chemical degradation of this compound can occur through reactions with various oxidants present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of the BPC molecule. The reaction of bisphenols, including BPC, with hydroxyl radicals has been investigated, leading to the identification of several transformation products. The primary degradation pathway is suggested to be hydroxylation, resulting in the formation of catechol and ortho-quinone derivatives as the main intermediates ub.edunih.gov.

A diagram of a possible degradation pathway for this compound by laccase suggests the formation of several intermediate compounds, illustrating a potential route for its chemical transformation in the environment researchgate.net. This enzymatic process, while biological in origin, results in chemical changes to the BPC molecule.

Table 2: Photolytic and Chemical Degradation of this compound

| Degradation Method | Enhancing Agent/Reactant | Key Findings | Proposed Intermediates | Reference |

|---|---|---|---|---|

| Photodegradation | β-cyclodextrin | Increased degradation rate by 3.5-fold; 50% increase in efficiency. | Not specified in abstract | researchgate.net |

| Chemical Oxidation | Hydroxyl radicals (•OH) | Hydroxylation is the main degradation pathway. | Catechol and ortho-quinone derivatives | ub.edunih.gov |

Human Exposure Assessment and Biomonitoring of Bisphenol C

Characterization of Human Exposure Pathways to Bisphenol C

Human exposure to bisphenol analogues can occur through various routes, including diet, contact with consumer products, and inhalation of contaminated dust. toxicfreefuture.orgnih.gov While these pathways are well-documented for BPA, specific quantitative data for BPC remain sparse.

Dietary Exposure Routes (e.g., food packaging migration)

Diet is considered a primary exposure route for many bisphenols, which can migrate from food contact materials like polycarbonate plastics and epoxy resins into food and beverages. srce.hrmdpi.commdpi.com This migration can be influenced by factors such as temperature and the chemical composition of the food. srce.hrmdpi.com

Although BPC is a known BPA alternative, specific studies quantifying its migration from food packaging into food products are not widely available in the current scientific literature. General studies on bisphenols suggest that if BPC is used in the manufacturing of food cans, plastic containers, or other food contact materials, dietary intake would be a probable route of human exposure. nih.govmdpi.com

Dermal and Inhalational Exposure Routes (e.g., consumer products, dust)

Exposure to bisphenols through skin contact (dermal) and inhalation is possible via consumer products and contaminated indoor environments. frontiersin.org House dust, in particular, has been identified as a repository for various chemical additives used in consumer goods and building materials, leading to exposure through dust ingestion and inhalation. gdut.edu.cn

A significant finding regarding BPC exposure comes from a study of house dust in South China. This research represents one of the few instances where BPC has been specifically measured in an environmental matrix linked directly to human exposure.

Table 1: Concentration of this compound in House Dust from South China

(Source: gdut.edu.cn)

The study confirmed the presence of BPC in a residential environment, suggesting that exposure via dust is a relevant pathway. gdut.edu.cn Other potential non-dietary exposure sources for bisphenols include thermal paper and certain textiles, though specific links to BPC are not established. europa.eupca.state.mn.us

Occupational Exposure Scenarios

Occupational exposure to bisphenols can occur during their manufacture or use in industrial processes. frontiersin.org For workers, inhalation of dust or aerosols and dermal contact are potential exposure routes. hpc-standards.comilo.org Safety data for BPC indicates it may cause respiratory irritation, advising to avoid breathing dust. hpc-standards.com However, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, and research quantifying workplace exposure levels is lacking. hpc-standards.com

Methodologies for Biomonitoring of this compound

Biomonitoring involves measuring a chemical or its metabolites in biological samples to assess human exposure. For bisphenols, urine is the most common matrix due to the non-invasive nature of collection and the rapid excretion of these compounds. mdpi.comwikipedia.org Blood, amniotic fluid, and breast milk are also valuable matrices for understanding body burden and maternal-fetal transfer. mdpi.commdpi.com

Analytical Techniques for this compound Detection in Biological Matrices (e.g., urine, blood, amniotic fluid)

The detection of bisphenol analogues in complex biological matrices requires highly sensitive and specific analytical methods due to the typically low concentrations present. semanticscholar.org

The most common and reliable techniques for analyzing bisphenols, including BPC, are:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the favored technique for the simultaneous analysis of multiple bisphenols in biological samples. mdpi.com It offers high sensitivity and specificity, allowing for the detection of trace and ultra-trace concentrations in matrices like urine, blood, and serum. mdpi.comacs.org Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before analysis. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for bisphenol analysis. However, it often requires a derivatization step to make the compounds volatile enough for gas chromatography, which can add complexity to the sample preparation. doi.org

While methods have been developed for panels of bisphenols, specific validation data for BPC in all biological matrices are not always available. There are no prominent studies focused solely on BPC detection in amniotic fluid. For blood and urine, methods developed for multiple bisphenols are applicable. One study successfully used an analytical method to determine 13 different bisphenol analogues, including BPC, in children's urine. gdut.edu.cn

Population-Level Biomonitoring Studies of this compound Concentrations

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have provided extensive data on the exposure of the general population to BPA and some of its other analogues. healthvermont.gov However, such comprehensive data for this compound are not available.

The only identified population study that includes data on BPC concentrations was conducted in South China. This study analyzed urine samples from 46 children for a suite of 13 bisphenol analogues.

Table 2: Urinary Concentrations of this compound in Children from a South China Study

(Source: gdut.edu.cn)

In this particular study, while other bisphenols like BPA, BPS, and BPF were detected, this compound was not found in any of the children's urine samples above the method's limit of detection. gdut.edu.cn This suggests that for this specific population group, exposure to BPC was either non-existent or too low to be measured by the analytical method used. gdut.edu.cn The lack of detection highlights the need for more widespread biomonitoring studies with lower detection limits to accurately assess the prevalence of human exposure to BPC.

Toxicological Investigations of Bisphenol C

Endocrine Disrupting Potential of Bisphenol C

This compound (BPC) has been the subject of toxicological research to determine its potential to interfere with the endocrine system. Investigations have primarily focused on its interactions with various hormone receptors, including estrogen, androgen, thyroid, and glucocorticoid receptors.

This compound exhibits complex interactions with estrogen receptors (ER), acting as a bifunctional compound with distinct activities on the two main ER subtypes, ERα and ERβ. nih.govresearchgate.net Studies show that BPC is a potent full agonist for ERα while simultaneously acting as an antagonist for ERβ. nih.govresearchgate.net This dual activity means it activates ERα but inhibits the activity of ERβ, particularly in the presence of 17β-estradiol. nih.gov

The structural characteristics of BPC, specifically the two chlorine atoms on the C=C double bond, contribute to its high receptor-binding ability for both ER subtypes. nih.gov The binding affinity of BPC for both ERα and ERβ is in the nanomolar range. nih.gov When compared to its precursor, BPE-Cl (HPTE), BPC is approximately 17 times more potent in binding to ERα and 8 times more potent for ERβ. nih.gov Despite its high affinity for both receptors, BPC shows only a slight selectivity for ERβ over ERα, with a selectivity ratio of 1.37. nih.gov

Crystallographic analysis reveals that the orientation of BPC within the receptor's ligand-binding domain accounts for its distinct activities. pnas.orgrcsb.org Unlike 17β-estradiol, a phenol (B47542) ring of BPC points toward the activation helix H12, which explains its marked antagonist character on certain receptors. pnas.orgrcsb.org In reporter gene assays, BPC has been shown to induce ERα-mediated activity while being inactive or inhibitory for ERβ. nih.govresearchgate.net This classifies BPC as a selective estrogen receptor modulator (SERM). pnas.org All six analogues, including BPC, demonstrated clear estrogenic activity, acting as agonists for both ER subtypes and showing potencies that were weaker, similar, or higher than that of BPA. wur.nl

Table 1: Estrogenic Activity of this compound

| Parameter | Receptor | Activity | Finding |

| Receptor Activation | ERα | Agonist | BPC fully activates ERα. nih.govresearchgate.net |

| ERβ | Antagonist | BPC is inactive for ERβ and shows inhibitory activity against 17β-estradiol. nih.govresearchgate.net | |

| Binding Affinity | ERα | High Affinity | BPC exhibits high receptor-binding affinity with nanomolar IC₅₀ values. nih.gov |

| ERβ | High Affinity | BPC exhibits high receptor-binding affinity with nanomolar IC₅₀ values. nih.gov |

Research has identified this compound as a potent antagonist of the androgen receptor (AR). nih.govnih.gov In vitro studies have demonstrated that BPC can inhibit AR-mediated activity. nih.govnih.gov While several bisphenol analogs, including BPA and BPAF, were found to be AR antagonists, BPC is notable for its potency. nih.govnih.gov One study highlighted that BPC acts as an AR antagonist in vitro at concentrations significantly lower than other bisphenol analogs. oup.com

In comparative in vitro assays using a chimpanzee androgen receptor (chAR), BPC demonstrated its ability to inhibit dihydrotestosterone (B1667394) (DHT)-induced luciferase expression. oup.com Further studies using AR CALUX and yeast androgen bioassays confirmed the strong antiandrogenic activities of BPC, with IC50 values that were 2-30 times lower than that of BPA and comparable to the potent AR antagonist flutamide. nih.gov Molecular modeling analyses support these findings, indicating that BPC can bind to the AR. nih.gov No studies have reported BPC to induce or act as an agonist for AR-mediated activity. nih.govnih.gov

The potential for this compound to modulate the thyroid hormone system has been explored, given the structural similarity between bisphenols and thyroid hormones. frontiersin.orgmdpi.com Some bisphenols have been shown to act as antagonists to thyroid hormone receptors (TRs) and to interfere with thyroid hormone transport proteins like transthyretin (TTR). mdpi.comnih.gove-enm.org

Specifically for BPC, one study involving women of reproductive age found that those with detectable levels of BPC in their urine had higher concentrations of thyroid-stimulating hormone (TSH) compared to those with non-detectable levels. nih.gov This suggests a potential link between BPC exposure and altered thyroid function, which could lead to hypothyroidism. nih.gov The chemical structure of BPC is noted to most resemble thyroxine among the bisphenols studied, which may account for this observed relationship. nih.gov Additionally, computational simulations have predicted that halogenation on bisphenols may increase their binding affinity for TRβ. researchgate.net

The interaction between this compound and the glucocorticoid receptor (GR) has been evaluated primarily through computational methods. Molecular dynamics simulations have been used to predict the binding potential of various bisphenols to a range of nuclear receptors. researchgate.net These in silico models identified the GR, along with estrogen and androgen receptors, as a favorable target for bisphenols and their derivatives. researchgate.net The simulations also suggested that halogenation, a key feature of BPC's structure, is predicted to increase the binding affinity of bisphenols for the GR. researchgate.net

Reproductive and Developmental Toxicity of this compound

Investigations into the reproductive and developmental effects of this compound are less extensive than those for its analog, Bisphenol A. However, in vitro studies provide some insight into its potential impacts.

The anti-androgenic and estrogenic properties of this compound suggest a potential to impact the male reproductive system. nih.gov The primary evidence comes from in vitro studies using the H295R human adrenocortical carcinoma cell line, which is a model for studying steroidogenesis (hormone synthesis).

In these cell-based assays, BPC was shown to cause a dose-dependent decrease in the production of androgens. nih.gov Concurrently, estrogen levels were observed to increase. nih.gov This disruption of the androgen-to-estrogen balance is a key mechanism through which endocrine disruptors can affect male reproductive health. nih.gov The combination of being an ER-agonist, a potent AR-antagonist, and an agent that decreases androgen and elevates estrogen levels in vitro suggests BPC could be a potent disruptor of male hormonal pathways. nih.gov A meta-analysis also listed BPC among bisphenols associated with reproductive toxicity, although specific data for BPC were not detailed. mdpi.com

Female Reproductive System Impacts of this compound

The ovarian follicle, comprising the oocyte and surrounding somatic cells (granulosa and theca cells), is the fundamental unit of the female reproductive system. Coordinated communication between theca and granulosa cells is essential for steroid hormone production, a critical process for fertility. nih.gov Endocrine-disrupting chemicals can interfere with this delicate process.

An in-vitro study was conducted to compare the effects of Bisphenol A (BPA), Bisphenol F (BPF), and this compound (BPC) on theca cells isolated from bovine ovaries, which serve as a relevant model for human reproduction. nih.gov Theca cells are responsible for producing androgens, which are then converted to estrogens by granulosa cells. researchgate.netssu.ac.ir This study revealed that BPC demonstrates significant toxicity to these key reproductive cells.

Key findings from this comparative study showed that this compound was more detrimental to theca cell viability than the more extensively studied Bisphenol A. nih.gov Furthermore, BPC exposure led to a decrease in progesterone (B1679170) production by theca cells. nih.gov This is significant as progesterone is a crucial hormone for regulating the menstrual cycle and maintaining pregnancy. The results suggest that BPC can directly and adversely affect the steroidogenic function of ovarian theca cells. nih.gov

Table 1: Comparative Effects of this compound on Bovine Theca Cells In Vitro

| Parameter | Effect of this compound (BPC) | Comparison with Bisphenol A (BPA) |

|---|---|---|

| Cell Viability | Detrimental | More detrimental than BPA |

| Progesterone Production | Decrease | Opposite effect to BPF, which increased production |

Data sourced from an in-vitro study on bovine theca cells. nih.gov

Gestational and Perinatal Exposure Effects of this compound on Offspring Development

The periods of gestation and early postnatal life are critical windows for development, highly vulnerable to environmental exposures. uga.edu Chemicals like bisphenols can cross the placental barrier, potentially affecting fetal development. mdpi.com

Transgenerational Epigenetic Effects of this compound on Reproductive Health

Epigenetic modifications are changes that regulate gene activity without altering the DNA sequence itself. oup.com Environmental exposures during critical developmental windows can induce epigenetic changes in germ cells (sperm and eggs), which can then be passed down to subsequent generations, a phenomenon known as transgenerational epigenetic inheritance. oup.complos.orgresearchgate.net Such inheritance has been linked to adult-onset diseases in unexposed descendants. plos.org

Studies on compounds like Bisphenol A have shown that ancestral exposure can lead to the transgenerational inheritance of reproductive diseases, such as ovarian disease and testis abnormalities, through epigenetic mechanisms like altered DNA methylation in sperm. plos.orgresearchgate.net However, research specifically investigating the potential for this compound to induce transgenerational epigenetic effects on reproductive health has not been identified in the current body of scientific literature. Whether BPC can alter the germline epigenome and lead to reproductive health issues in future generations is an area requiring future investigation.

Metabolic Dysregulation Induced by this compound

Metabolic dysregulation is a significant concern associated with exposure to endocrine-disrupting chemicals. Many bisphenols have been investigated for their potential role as "obesogens," chemicals that can promote obesity and metabolic disorders. mdpi.com

Adipogenesis and Obesity Associated with this compound Exposure

Adipogenesis is the process by which pre-adipocytes differentiate into mature, lipid-storing fat cells (adipocytes). mdpi.com An increase in the number or size of adipocytes contributes to adipose tissue mass and obesity. mdpi.com Research has shown that some bisphenols, like BPA and BPS, can enhance adipogenesis and promote lipid accumulation in cells. mdpi.combiorxiv.org

Despite the growing body of evidence for other bisphenols, there is a notable lack of data specifically concerning the effects of this compound on adipogenesis and its potential association with obesity. A 2021 review on the role of various bisphenols in adipogenesis noted the limited data available for BPC, without providing specific findings on its adipogenic potential. diva-portal.org Consequently, it is currently unknown whether BPC exposure influences fat cell development or contributes to obesity.

Lipid Metabolism Alterations Due to this compound Exposure

The liver is a central organ for regulating lipid metabolism, including the synthesis and transport of cholesterol and triglycerides. unimi.it Dyslipidemia, an abnormal level of lipids in the blood, is a major risk factor for cardiovascular disease. Some endocrine disruptors have been shown to interfere with lipid homeostasis. mbimph.com

For example, exposure to BPA has been associated with altered lipid profiles and non-alcoholic fatty liver disease (NAFLD) in animal and human studies. mbimph.commdpi.comnih.gov Research on bisphenol analogues like BPS has also indicated a potential to disrupt lipid metabolism in liver cells. mdpi.com In contrast, there is a clear lack of research into the specific effects of this compound on lipid metabolism. No published studies were identified that investigated whether BPC exposure alters lipid profiles, contributes to dyslipidemia, or affects lipid processing in the liver.

Hepatic Impacts of this compound

The liver, a central organ in detoxification and metabolism, is a key target for xenobiotics, including bisphenols. While direct studies on the hepatic impacts of this compound are limited, research on other bisphenols, such as BPA, indicates potential for hepatotoxicity through mechanisms like oxidative stress. ekb.eg Exposure to BPA has been associated with increased levels of oxidative stress and pro-inflammatory cytokines in the liver. oup.com

Neurodevelopmental and Neurotoxicological Effects of this compound

The developing and adult nervous systems are susceptible to the effects of endocrine-disrupting chemicals. Studies on bisphenols suggest that they can cross the placenta and the fetal blood-brain barrier, posing a risk to the embryonic brain. physiology.org

Research on bisphenols indicates they can interfere with crucial neurodevelopmental processes. Studies on BPA have shown that it can disrupt the normal development of the neocortex and alter spatial learning. imrpress.com In vitro studies using cell cultures have demonstrated that BPA can induce the expression of proteins related to dendritic and synaptic development. imrpress.com Some studies suggest that exposure to low doses of BPA may impair neuronal differentiation in human fetal corticogenesis by decreasing stem cells and increasing immature, abnormal neurons. researchgate.net

Specifically, BPA exposure has been found to:

Increase glial differentiation while decreasing neuronal differentiation, thereby disrupting the ratio of these cells in the rat hippocampus. mdpi.com

Cause premature neurogenesis in the hypothalamus of zebrafish. mdpi.com

Reduce neurite length in human embryonic stem cell-derived neural stem cells. mdpi.com

Increase the density of dendritic spines in the somatosensory cortex of mice, which may reflect altered neuronal activity during development. frontiersin.org

Furthermore, some bisphenols, like BPAF and BPA, have been shown to interfere with the differentiation of human neural progenitor cells, leading to a decrease in the number of neurons and an increase in astrocytes. mdpi.com This suggests that bisphenols can alter the fundamental processes of building the nervous system.

Bisphenols can disrupt the delicate balance of neurotransmitter systems that are essential for proper brain function. Studies on BPA and its analogues have revealed effects on several key neurotransmitters:

Dopamine (B1211576) and Serotonin (B10506): Exposure to BPA, BPF, and BPS has been shown to affect dopamine and serotonin systems in the prefrontal cortex of female rats. frontiersin.org Research indicates that BPA can alter the levels of dopamine and serotonin, potentially by affecting monoamine oxidase (MAO) activity, serotonin release, and dopamine reuptake. ekb.egresearchgate.net In mouse models, maternal exposure to BPA and BPS led to increased placental concentrations of dopamine and a dramatic decrease in placental serotonin. pnas.org Chronic exposure to BPA in the bivalve Lithophaga lithophaga resulted in a concentration-dependent inhibition of both dopamine and serotonin. nih.gov

GABA and Glutamate (B1630785): Perinatal exposure to low doses of BPA has been associated with reduced levels of GABA and glutamate in the serum and brain of neonatal mice. bbrc.in Maternal BPA exposure has also been shown to reduce levels of these neurotransmitters in the hippocampus of offspring. bbrc.in

Acetylcholine: Studies in zebrafish have demonstrated that exposure to bisphenols can lead to changes in the cholinergic system. mdpi.com

These alterations in neurotransmitter systems can have far-reaching consequences for brain function and behavior.

Disruptions in neurodevelopment and neurotransmitter systems by bisphenols can manifest as behavioral and cognitive impairments. A substantial body of research on BPA points to a range of adverse outcomes:

Learning and Memory: Numerous studies have linked early-life BPA exposure to deficits in learning and memory. mdpi.comnih.gov These impairments have been observed in various tasks, including avoidance learning and spatial memory. mdpi.commednexus.org The underlying mechanism is thought to involve the diminishment of synaptogenesis and synaptic plasticity in the hippocampus. mdpi.com However, it is worth noting that some studies have found no significant impact of BPA on learning and memory. mdpi.compreprints.org

Anxiety-like Behaviors: Developmental exposure to BPA has been predominantly linked to increased anxiety-like behaviors, often in a sex-specific manner. mdpi.commedsci.org Some studies report these effects in males but not females. mdpi.com

Hyperactivity: BPA exposure is often associated with increased locomotor activity, a common endophenotype of neurodevelopmental disorders like ADHD. mdpi.comnih.gov Conversely, a few studies have reported hypoactivity following BPA exposure. mdpi.com

The effects of bisphenols on behavior can be complex and may depend on the timing and duration of exposure, as well as the sex of the individual. mednexus.orgnih.gov

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory molecules in the brain, is an emerging area of concern regarding bisphenol exposure. While direct evidence for BPC is scarce, studies on BPA suggest it can contribute to neuroinflammatory processes. For instance, BPA exposure has been shown to increase the number of GFAP-positive cells, which are markers for astrocytes (a type of glial cell), indicating an increase in glial differentiation. mdpi.com This disruption in the balance of neurons and glia is a potential mechanism for neurotoxicity. mdpi.com

Immunomodulatory Effects of this compound

The immune system is another target for endocrine-disrupting chemicals like bisphenols. nih.govnih.gov Exposure to these compounds can lead to altered immune function, potentially increasing susceptibility to infections, allergies, or autoimmune diseases. oup.comresearchgate.net

Bisphenols, including BPA, have been shown to exert their immunomodulatory effects through various mechanisms, such as interacting with nuclear and non-nuclear receptors and affecting cell signaling pathways. nih.govnih.gov

Key findings on the immunomodulatory effects of bisphenols include:

Alteration of T-cell function: BPA can impair the ratio of Th1 and Th2 helper T-cells, which is crucial for a balanced immune response. nih.gov This can lead to altered cytokine release and may contribute to the development of allergic conditions. nih.gov

Cytokine Production: Bisphenols can modulate the production of cytokines, the signaling molecules of the immune system. mdpi.com Studies have shown that BPA can increase the production of pro-inflammatory cytokines like IL-6 and TNF-α. oup.com In human peripheral blood mononuclear cells, low doses of BPA have been observed to decrease the secretion of anti-inflammatory cytokines. mdpi.com

Impact on Immune Cells: Research indicates that bisphenols can affect various immune cell populations. Maternal BPA exposure in mice was associated with an increased number of T lymphocytes and macrophages in the pancreas of their offspring. oup.com In vitro studies have shown that high concentrations of BPA, BPAF, and BPS can be immunomodulatory to monocytes. mdpi.com

The immunotoxic potential of bisphenols is an area of active research, with studies suggesting that analogues like BPS and BPF may have comparable or even more significant effects than BPA on certain immune parameters. nih.govmdpi.com

Interactive Data Table: Summary of this compound's Potential Toxicological Effects (Based on Analogue Studies)

| Toxicological Endpoint | Key Findings from Bisphenol Analogue Studies |

| Hepatic Impacts | Potential for hepatotoxicity via oxidative stress and inflammation. |

| Neuronal Differentiation | Can disrupt the balance of neuronal and glial cell differentiation. mdpi.com |

| Synaptogenesis | May alter dendritic spine density and neurite outgrowth. mdpi.comfrontiersin.org |

| Neurotransmitter Systems | Affects levels of dopamine, serotonin, GABA, and glutamate. frontiersin.orgpnas.orgnih.govbbrc.in |

| Behavior & Cognition | Associated with learning and memory deficits, anxiety, and hyperactivity. mdpi.comnih.govmednexus.org |

| Neuroinflammation | May increase glial cell markers, indicating a potential inflammatory response. mdpi.com |

| Immunomodulation | Can alter T-cell ratios and cytokine production, affecting immune balance. oup.comnih.govmdpi.com |

Innate Immune System Responses

There is currently a lack of specific scientific studies focused on the direct responses of the innate immune system to this compound exposure. While the broader class of bisphenols is understood to modulate immune responses, detailed investigations into how BPC might affect innate immune cells such as macrophages, neutrophils, or the expression of related cytokines and receptors are not available in the current scientific literature. nih.gov

Adaptive Immune System Responses

Similar to the innate immune system, there is a significant gap in the literature regarding the specific effects of this compound on the adaptive immune system. Studies detailing BPC's impact on T-lymphocyte and B-lymphocyte function, differentiation (e.g., Th1/Th2 balance), or antibody production have not been specifically reported. nih.gov

Inflammatory Pathway Activation by this compound

The direct impact of this compound on specific inflammatory pathways remains an area with limited research. However, studies investigating markers of oxidative stress, which is closely linked to inflammation, provide some insight. In a comparative study using a 3D HepG2 cell model, BPC was found to be the least potent inducer of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, when compared to BPA and Bisphenol AP (BPAP). mdpi.com While some reports classify BPC among bisphenol analogues that can generally alter the inflammatory process, the specific signaling cascades, such as NF-κB or MAPK pathways, have not been detailed for BPC. mdpi.com

Genotoxicity and Carcinogenicity Assessments of this compound

Assessments of this compound's ability to cause genetic damage and promote cancer are emerging, though the body of evidence is not as extensive as for BPA.

DNA Damage and Mutagenesis Potential of this compound

Investigations into the genotoxicity of this compound have yielded specific findings, particularly from in vitro studies using human liver cell models.

Cytotoxicity: In studies using 3D HepG2 spheroids, BPC was identified as one of the more cytotoxic bisphenol analogues when compared to BPA. mdpi.comnih.gov

DNA Strand Breaks: BPC has been shown to induce DNA single-strand breaks. In one study, a significant increase in DNA damage was observed in HepG2 spheroids at a concentration of 10 µM after 96 hours of exposure, though no significant damage was detected after a shorter 24-hour exposure. nih.gov Compared to other analogues like BPAP, BPC was less potent in inducing these breaks. nih.gov The same research noted that BPC did not appear to cause DNA double-strand breaks. nih.gov

Cell Cycle Effects: BPC exposure has been linked to an increase in the percentage of p-H3-positive cells, which suggests an effect on cell cycle regulation. nih.gov

Mutagenicity: Authoritative reviews have highlighted that data on the mutagenicity of this compound is "very limited or even absent". nih.gov

Carcinogenic Potential: Despite limited data, some recent assessments have classified this compound as a potential mammary carcinogen based on available evidence of genotoxicity. frontiersin.org

The table below summarizes key genotoxicity findings for this compound from a study on a 3D HepG2 cell model.

| Endpoint | Cell Model | Exposure Time | Effective Concentration | Result | Reference |

| Cytotoxicity | 3D HepG2 Spheroids | 24h & 96h | Not specified | More cytotoxic than BPA | mdpi.comnih.gov |

| DNA Single-Strand Breaks | 3D HepG2 Spheroids | 24h | Up to 40 µM | No significant increase | nih.gov |

| DNA Single-Strand Breaks | 3D HepG2 Spheroids | 96h | 10 µM | Significant increase | nih.gov |

| DNA Double-Strand Breaks | 3D HepG2 Spheroids | 96h | Up to 40 µM | No significant increase | nih.gov |

| Cell Cycle Perturbation | 3D HepG2 Spheroids | 96h | Not specified | Increased p-H3 positive cells | nih.gov |

Oncogenic Pathway Modulation by this compound

Specific research detailing the modulation of oncogenic pathways by this compound is currently not available. While its genotoxic potential has been noted, the downstream effects on specific cancer-related signaling cascades (such as PI3K/AKT, STAT3, or MAPK) have not been elucidated for BPC. frontiersin.org

In a 2014 report by the U.S. Environmental Protection Agency (EPA) evaluating alternatives to BPA in thermal paper, this compound was assigned a "Moderate concern for carcinogenicity". epa.gov However, comprehensive reviews have also stated that carcinogenicity data for BPC is very limited or altogether absent, underscoring the need for further investigation into its potential mechanisms of action. nih.gov

Molecular and Cellular Mechanisms of Bisphenol C Action

Receptor-Mediated Signaling Pathways of Bisphenol C

This compound's biological activity is largely attributed to its ability to bind to and modulate the function of various receptors, leading to alterations in gene expression and cellular behavior.

Nuclear Receptor Interactions

BPC has been shown to interact with several members of the nuclear receptor superfamily, which are ligand-activated transcription factors that regulate a wide array of physiological processes.

Estrogen Receptors (ERα and ERβ)

A significant body of research has focused on the interaction of BPC with estrogen receptors α (ERα) and β (ERβ). Studies have demonstrated that BPC exhibits a bifunctional role, acting as an agonist for ERα and an antagonist for ERβ. physiology.orgscience.gov Competitive binding assays have shown that BPC can bind to both ERα and ERβ. science.gov In transactivation assays using HeLa cells, BPC was found to be fully active for ERα but inactive for ERβ, where it demonstrated inhibitory activity against the natural ligand, 17β-estradiol. science.gov This dual activity highlights BPC as a selective estrogen receptor modulator (SERM). researchgate.net

Androgen Receptor (AR)

BPC has been identified as an antagonist of the androgen receptor (AR). tandfonline.com This anti-androgenic activity is a common characteristic among several bisphenol analogues. tandfonline.com The interaction of BPC with the AR can interfere with the normal function of androgens, the male sex hormones.

Peroxisome Proliferator-Activated Receptors (PPARs)

The direct interaction of BPC with Peroxisome Proliferator-Activated Receptors (PPARs) is not as well-documented as its effects on estrogen and androgen receptors. However, some research on bisphenol analogues provides context. Halogenated derivatives of Bisphenol A (BPA), which share structural similarities with BPC, have been shown to be potent activators of PPARγ. mdpi.com One in silico study investigated the binding efficiency of BPC with mouse PPARα and found a good binding affinity. nih.gov While BPS and BPF have been associated with increasing the expression of the adipogenic protein PPARγ, specific experimental data on BPC's direct activation of PPARγ is limited. researchgate.net It is suggested that BPA and its analogues may act as metabolic disrupting chemicals through the activation of specific receptors like PPARs. mdpi.com

Aryl Hydrocarbon Receptor (AHR)

There is currently a lack of direct experimental evidence detailing the specific interaction between this compound and the Aryl Hydrocarbon Receptor (AHR). Research on other bisphenols, such as BPA, BPS, and BPF, has shown that their activation of AHR is not a concentration-dependent effect, although significant increases in activation have been observed. tandfonline.com An in silico study has modeled the interaction of BPC with the AHR/ARNT pathway.

Membrane-Bound Receptor Activation

In addition to nuclear receptors, some bisphenols are known to interact with receptors located on the cell membrane, initiating rapid signaling events.

G Protein-Coupled Estrogen Receptor 1 (GPER1)

While direct experimental confirmation of this compound's activation of G Protein-Coupled Estrogen Receptor 1 (GPER1) is limited, some studies suggest a potential interaction. Molecular dynamics simulations have indicated that the stable binding conformations between GPER and several bisphenols, including BPC, may lead to the activation of this receptor. Research on the structurally similar Bisphenol AF (BPAF) has shown that it can activate PI3K/Akt and Erk signaling pathways via GPER.

Intracellular Signaling Cascades Influenced by this compound

The engagement of BPC with its receptors can trigger a cascade of intracellular signaling events that ultimately alter cellular processes. However, research specifically investigating the effects of BPC on these pathways is sparse, with most available data focusing on BPA and other analogues.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK)

There is a lack of direct studies on the specific effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathways, which include key signaling proteins like ERK and JNK. For context, studies on other bisphenols have shown that BPA, BPS, and BPAF can activate the p38 MAPK pathway. researchgate.net Evidence also indicates that BPA, BPAF, and BPF can activate JNK and ERK pathways. researchgate.net For instance, BPA has been shown to stimulate the MAPK and PI3K/Akt signaling pathways in trophoblast cells.

Wnt/β-Catenin Signaling

Currently, there are no specific studies available that detail the influence of this compound on the Wnt/β-catenin signaling pathway. Research on BPA has indicated that it can affect this pathway. For example, BPA has been shown to reduce nuclear levels of β-catenin and its transcriptional target gene, cyclin D1, in human bone mesenchymal stem cells. In zebrafish embryos, the c-MYC proto-oncogene, a known target of the Wnt/β-catenin pathway, showed increased expression after exposure to BPA.

PI3K/AKT Signaling Pathway

Direct experimental evidence on how this compound modulates the PI3K/AKT signaling pathway is not currently available. However, studies on other bisphenols provide some insight. Bisphenol A has been demonstrated to activate the PI3K/AKT pathway in various cell types, including ovarian cancer cells and trophoblast cells. Furthermore, the structurally related Bisphenol AF has been found to activate the PI3K/Akt signaling pathway through the G protein-coupled estrogen receptor (GPER).

Oxidative Stress and Antioxidant Defense Modulation by this compound

This compound has been identified as a compound that can significantly impact cellular health by inducing oxidative stress and interfering with mitochondrial function. These actions can disrupt the delicate balance of cellular processes and lead to adverse outcomes.

Reactive Oxygen Species (ROS) Generation

While direct measurements of Reactive Oxygen Species (ROS) generation specifically induced by this compound are not extensively detailed in the available literature, the induction of ROS is a well-established consequence of the mitochondrial dysfunction that BPC is known to cause. Research indicates that BPC leads to a decrease in mitochondrial membrane potential and ATP concentration. nih.gov Such disruption of the mitochondrial electron transport chain is a primary source of ROS, suggesting that BPC exposure likely results in an increased production of these highly reactive molecules.

Mitochondrial Dysfunction

Specific research has demonstrated that this compound is a potent inducer of mitochondrial dysfunction. A study utilizing human hepatoma (HepG2) cells found that BPC, in contrast to some other bisphenols, uniquely causes a decrease in both the mitochondrial membrane potential and the concentration of cellular ATP. nih.gov Furthermore, BPC exposure was shown to trigger the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic pathway of apoptosis, or programmed cell death, and is a hallmark of severe mitochondrial damage. nih.gov

Table 1: Effects of this compound on Mitochondrial Parameters in HepG2 Cells

Below is a summary of research findings on the impact of this compound on key indicators of mitochondrial health.

| Parameter | Effect of this compound Exposure | Implication | Source |

| Mitochondrial Membrane Potential | Decrease | Indicates compromised mitochondrial integrity and function. | nih.gov |

| Cellular ATP Concentration | Decrease | Reflects impaired energy production by mitochondria. | nih.gov |

| Cytochrome c Release | Induction | Signals the initiation of the intrinsic apoptotic pathway. | nih.gov |

Programmed Cell Death Pathways Initiated by this compound

Apoptosis

Apoptosis is a form of programmed cell death crucial for normal development and tissue homeostasis. There is direct evidence that this compound can induce apoptosis in human cell lines. A study focusing on human liver cancer cells (HepG2) demonstrated that BPC is capable of initiating the intrinsic pathway of apoptosis. d-nb.info

Key molecular events identified in BPC-induced apoptosis include:

Mitochondrial Disruption: BPC exposure was found to decrease the mitochondrial membrane potential in HepG2 cells. d-nb.info This is a critical event in the intrinsic apoptotic cascade.

Cytochrome c Release: Consequently, BPC treatment led to the release of cytochrome c from the mitochondria into the cytosol. d-nb.info The release of this protein is a well-established point-of-no-return in the commitment to apoptosis, as it triggers the activation of caspases.

Energy Depletion: The study also observed a significant reduction in intracellular ATP concentration following BPC treatment, further indicating mitochondrial dysfunction. d-nb.info

In contrast to these findings, a study on the cardiac developmental toxicity of BPC in a zebrafish model found that the observed defects were not caused by the induction of programmed cell death, and the use of a pan-caspase inhibitor, Q-VD-OPh, did not rescue the phenotype. nih.govacs.org This highlights that the pro-apoptotic action of BPC may be specific to certain cell types and experimental contexts.

Table 1: Effects of this compound on Apoptotic Markers in HepG2 Cells

| Marker | Effect Observed | Implication |

|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Indicates mitochondrial dysfunction |

| Cytochrome c | Released from mitochondria | Triggers intrinsic apoptotic pathway |

| Intracellular ATP | Concentration reduced | Sign of cellular stress and mitochondrial failure |

| Cell Division Rate | Decreased | Consistent with cell cycle arrest or cell death |

Data derived from a study on HepG2 cells. d-nb.info

Necroptosis, Pyroptosis, and Ferroptosis

Necroptosis, pyroptosis, and ferroptosis are distinct, regulated forms of necrotic cell death that are typically inflammatory in nature.

Currently, there is a significant lack of direct scientific evidence specifically investigating the role of this compound in initiating these particular pathways. While studies have demonstrated that other bisphenol analogs can trigger these forms of cell death—for instance, BPA has been linked to necroptosis and ferroptosis, while Bisphenol F (BPF) and Bisphenol S (BPS) exposure has been associated with the necroptosis pathway in zebrafish—similar detailed mechanistic studies for BPC have not been reported in the available literature. oup.commdpi.comnih.gov

One study investigating the cardiac toxicity of BPC in zebrafish explicitly found that inhibitors for necroptosis (Necrostatin-1) and ferroptosis (Ferrostatin-1) did not rescue the observed developmental defects, suggesting these pathways were not involved in that specific context. oup.com Therefore, whether BPC can induce necroptosis, pyroptosis, or ferroptosis in other biological systems or cell types remains an open question that requires further research.

Autophagy

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, playing a dual role in both cell survival and cell death.

The direct molecular mechanisms of BPC-induced autophagy are not yet fully elucidated. However, some research provides an indirect link. A study showed that BPC causes developmental defects in the liver and intestine of zebrafish via the Gper-Akt-mTOR-Rps6 signaling pathway. [Referenced in 3, 5] The mTOR (mammalian target of rapamycin) pathway is a master regulator of cell growth and metabolism, and its inhibition is a primary trigger for the induction of autophagy. The finding that BPC influences mTOR signaling suggests a potential role in modulating autophagic processes. abclonal.com

General studies on bisphenols have noted their capacity to stimulate the expression of autophagy genes. mdpi.com However, research specifically detailing whether BPC induces or inhibits autophagic flux and the functional consequences of this modulation (e.g., contributing to cell death or acting as a survival mechanism) is currently limited.

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (BPC) | 6439 |

| Bisphenol A (BPA) | 6623 |

| Bisphenol F (BPF) | 33238 |

| Bisphenol S (BPS) | 6625 |

| Cytochrome c | 5460505 |

| Necrostatin-1 | 17755000 |

| Ferrostatin-1 | 46941153 |

Risk Assessment and Regulatory Science for Bisphenol C

Hazard Identification and Characterization of Bisphenol C

The primary identification of hazards associated with this compound comes from classifications under European regulations. According to at least one safety data sheet complying with Regulation (EC) No 1272/2008, this compound is identified as a laboratory and research chemical. hpc-standards.com The regulation provides harmonized classification and labeling of substances.

The hazard classifications for this compound under this framework are multifaceted, indicating potential risks to different organ systems and the environment. hpc-standards.com These classifications are crucial for establishing safe handling procedures in occupational settings and for initiating further toxicological review.

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. hpc-standards.com |

| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction. hpc-standards.com |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. hpc-standards.com |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. hpc-standards.com |

These formal classifications point to the need for precautionary handling, including avoiding dust inhalation, preventing environmental release, and using protective gloves and eye protection. hpc-standards.com The substance is noted as readily biodegradable but also toxic to aquatic life. hpc-standards.com Beyond this regulatory classification, detailed public studies characterizing the specific mechanisms of toxicity for this compound are not as widely available as for other bisphenols like Bisphenol A (BPA).

Dose-Response Analysis and Low-Dose Effects of this compound

A dose-response analysis is a fundamental component of toxicology that seeks to quantify the relationship between the dose of a substance and the magnitude of the biological effect. This analysis is used to determine safe levels of exposure by identifying thresholds such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). nih.gov

Furthermore, the study of "low-dose effects" investigates biological responses occurring at exposure levels below those typically used in standard toxicological tests. nih.govtandfonline.com For some endocrine-disrupting chemicals, these low-dose effects can follow non-monotonic dose-response curves, where the effect does not increase linearly with the dose. env-health.org

Despite the importance of these analyses, there is a significant lack of publicly available research focused specifically on the dose-response relationship or the potential low-dose effects of this compound. The scientific literature is heavily focused on BPA in this regard, with numerous studies debating its effects at low concentrations. nih.govtandfonline.comenv-health.orgjst.go.jp However, specific NOAELs, LOAELs, or benchmark dose levels for this compound have not been established in published literature, representing a critical data gap for a comprehensive risk assessment.

Vulnerable Populations and Critical Windows of Exposure to this compound

Risk assessment must consider populations that may have increased susceptibility to the effects of a chemical, as well as critical windows of development during which exposure can lead to irreversible outcomes. healthandenvironment.org For endocrine-disrupting compounds, developmental stages such as fetal life, infancy, and puberty are often considered critical windows because hormones play a crucial role in shaping organs and systems. americanscientist.orgmdpi.com Therefore, fetuses, infants, and children are often identified as the most vulnerable groups. healthandenvironment.orgamericanscientist.org

While these principles are well-established in toxicology, their specific application to this compound is not documented in the available scientific literature. Studies have identified vulnerable populations and critical exposure windows for BPA, linking prenatal exposure to various health outcomes. mdpi.commdpi.com However, research that specifically identifies or investigates susceptible populations or critical developmental periods in relation to this compound exposure is currently lacking.

Cumulative Risk Assessment of this compound in Chemical Mixtures

Humans are typically exposed to a multitude of chemicals simultaneously from various sources, not just single substances in isolation. nih.govresearchgate.net Cumulative risk assessment is the process of evaluating the combined risks from exposure to multiple chemical stressors. researchgate.net Methodologies for this, such as dose addition, are used when chemicals in a mixture act by a similar mechanism of action. nih.goveuropa.eu

Development of Health-Based Guidance Values for this compound

Health-Based Guidance Values (HBGVs), such as the Tolerable Daily Intake (TDI) or Reference Dose (RfD), represent the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. rivm.nl The derivation of these values is a complex process that relies on comprehensive toxicological data, including the identification of a point of departure (like a NOAEL) from dose-response studies, to which uncertainty factors are applied. aist.go.jpnih.gov

For Bisphenol A, the establishment of a TDI has been a subject of extensive scientific debate and has been revised multiple times by regulatory bodies like the European Food Safety Authority (EFSA) as new data emerges. healthandenvironment.orghbm4eu.eufood.gov.uk This process highlights the data-intensive nature of setting such guidance values.

Currently, there are no publicly established health-based guidance values like a TDI or RfD specifically for this compound. The absence of sufficient toxicological and dose-response data for BPC precludes the derivation of such a value by regulatory health agencies.

Policy Implications and Regulatory Frameworks for this compound

Regulatory frameworks for chemicals are designed to manage potential risks to human health and the environment. These can range from classification and labeling requirements to restrictions on use in specific products. nih.gov For instance, the classification of this compound under Regulation (EC) No 1272/2008 carries direct policy implications, as it mandates specific hazard communication on labels and safety data sheets for its use in occupational settings. hpc-standards.com

However, beyond this classification, specific regulatory frameworks or policy discussions explicitly targeting this compound are not apparent in the public record. Much of the regulatory attention in the bisphenol class has been directed at BPA, leading to restrictions in products like baby bottles and food contact materials in various jurisdictions. nih.govresearchgate.netneptjournal.com As concerns about BPA have grown, the focus has shifted to its alternatives, with a push to ensure that substitutes are safer. eu-parc.eu Without more comprehensive hazard and exposure data, it is difficult for this compound to be specifically addressed within broader chemical management policies or regulations.

Environmental Remediation and Mitigation Strategies for Bisphenol C Contamination

Advanced Oxidation Processes for Bisphenol C Degradation

Direct research on the degradation of this compound (BPC) using advanced oxidation processes (AOPs) is not extensively available in publicly accessible scientific literature. However, comprehensive studies on the structurally similar compound Bisphenol A (BPA) can provide insights into the potential efficacy of these methods for BPC remediation. ejtas.commdpi.com AOPs are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants. mdpi.com

Common AOPs that have been successfully applied to BPA degradation, and could therefore be effective for BPC, include ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems. ejtas.come3s-conferences.orglnu.se For instance, studies on BPA have shown that ozonation can achieve near-complete removal, with the efficiency being influenced by factors such as ozone dosage, pH, and water matrix components. researchgate.netresearchgate.net The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions, has also demonstrated high efficiency in degrading BPA by breaking down its molecular structure. e3s-conferences.orgopenbiotechnologyjournal.com The degradation rate in Fenton-like processes is often rapid, with significant removal of BPA observed within minutes. bioline.org.br Furthermore, the combination of UV radiation with hydrogen peroxide (UV/H₂O₂) or ozone (O₃/H₂O₂/UV) has been shown to enhance the degradation and mineralization of BPA. lnu.semdpi.com

Given the structural similarities between BPC and BPA, particularly the presence of phenolic rings which are susceptible to electrophilic attack by hydroxyl radicals, it is reasonable to infer that AOPs would be a promising strategy for the degradation of BPC in contaminated water. However, the methyl groups on the phenolic rings of BPC might influence the reaction kinetics and the formation of intermediate products compared to BPA. Specific studies on BPC are necessary to determine the optimal operational parameters and to understand the degradation pathways.

Adsorption-Based Technologies for this compound Removal

Specific research on the removal of this compound (BPC) through adsorption-based technologies is limited. Nevertheless, the extensive body of research on Bisphenol A (BPA) adsorption provides a strong basis for inferring the potential effectiveness of various adsorbents for BPC. Adsorption is considered a highly effective and versatile method for removing organic pollutants from water due to its operational simplicity and cost-effectiveness. rsc.orgiwaponline.com

A wide array of adsorbent materials has been investigated for BPA removal, including activated carbon, carbon nanotubes, zeolites, and bio-based adsorbents. rsc.orgmdpi.com Activated carbon, with its high surface area and porous structure, has demonstrated significant adsorption capacity for BPA. iwaponline.comscielo.br Similarly, modified adsorbents, such as surfactant-modified zeolites and metal-organic frameworks (MOFs), have shown enhanced removal efficiencies for bisphenols. mdpi.comanalis.com.my For example, ZIF-8 (Zn), a type of MOF, has been shown to be a reusable adsorbent for BPA. analis.com.my

The adsorption of bisphenols is influenced by several factors, including the physicochemical properties of the adsorbent (e.g., surface area, pore size distribution) and the solution chemistry (e.g., pH, temperature, ionic strength). rsc.orgmdpi.com The mechanism of adsorption often involves a combination of hydrophobic interactions, hydrogen bonding, and π-π interactions between the bisphenol molecule and the adsorbent surface. Given that BPC shares the fundamental bisphenolic structure with BPA, it is highly probable that these same adsorbent materials and mechanisms would be effective for its removal from aqueous solutions. The additional methyl groups in BPC may slightly alter its hydrophobicity and steric hindrance, potentially influencing adsorption kinetics and capacity.

Interactive Table: Adsorption Capacities of Various Adsorbents for Bisphenol A

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

| ZIF-8 (Zn) | 32.7 | analis.com.my |

| Eucalyptus camaldulensis bark/magnetite composite (EBMC) | 290.6 | iwaponline.com |

| Multi-walled carbon nanotubes modified with iron oxide and manganese dioxide (MWCNTs-Fe₃O₄MnO₂) | 132.9 | iwaponline.com |

| Synthetic chitosan (B1678972) (SC) | 34.48 | iwaponline.com |

| Commercial chitosan (CC) | 27.02 | iwaponline.com |

| Heteroatom (N/S) doped porous carbon | 308.7 (for BPS), 295.8 (for BPF) | iwaponline.com |

| Imine-based covalent organic framework (COF-2) | 149.25 | rsc.org |

| NaX synthetic zeolites modified with β-cyclodextrin | 32.7 | mdpi.com |

| Corncob agro-industrial residue (CC) | 51.25 | scielo.br |

Note: This data is for Bisphenol A (BPA) and its analogs and is presented as a proxy due to the lack of specific data for this compound (BPC).

Biological Treatment Systems for this compound

There is a notable lack of specific studies on the biological treatment of this compound (BPC). However, the biodegradation of Bisphenol A (BPA) has been extensively studied, offering valuable insights into the potential for microbial degradation of BPC. Biological treatment methods are considered environmentally friendly and cost-effective for the removal of organic pollutants from wastewater. nih.govjeeng.net

Various microorganisms, including bacteria and fungi, have been identified with the capability to degrade BPA. nih.govwashington.edu Bacterial strains from genera such as Sphingomonas, Pseudomonas, and Rhodococcus have demonstrated the ability to utilize BPA as a carbon source, leading to its degradation. nih.govresearchgate.netmdpi.com The degradation pathways often involve the enzymatic breakdown of the BPA molecule. washington.edumdpi.com For instance, Rhodococcus equi has been shown to degrade BPA, although high concentrations of the compound can exert toxic effects on the microorganism. nih.gov

Activated sludge processes in wastewater treatment plants (WWTPs) have also been shown to remove BPA, with efficiencies varying based on operational conditions such as sludge retention time and temperature. mdpi.comnih.govnih.gov Biodegradation and adsorption to sludge are the primary removal mechanisms in these systems. nih.gov Given that BPC is structurally analogous to BPA, it is plausible that similar microbial consortia and biological treatment systems could effectively degrade BPC. The methyl substituents on the aromatic rings of BPC may affect the rate and extent of biodegradation.

Interactive Table: BPA Degradation by Various Microorganisms

| Microorganism/System | Degradation Efficiency | Conditions | Reference |

| Rhodococcus equi DSSKP-R-001 | 51.2% | 5 mg/L BPA | nih.gov |

| Pseudomonas sp. P1 | >96% | 30 mg/L BPA, 120 h | mdpi.com |

| Activated Sludge (WWTPs) | 1-77% (median) | Varies | nih.gov |

| Indigenous microbial consortium | 99.87-100% | 72-110 hours | journalijar.com |

Note: This data is for Bisphenol A (BPA) and is presented as a proxy due to the lack of specific data for this compound (BPC).

Integrated Remediation Technologies for this compound

For BPA, the integration of advanced oxidation processes with biological treatment has shown promise. For example, a Fenton-adsorption process has been used to treat landfill leachates containing BPA, achieving over 99% removal. tandfonline.com Similarly, combining ultrasound with UV and ferrous iron (Ultrasound/UV/Fe²⁺) has been shown to lead to the complete mineralization of BPA, which is often difficult to achieve with sonolysis alone. acs.org The initial application of a chemical oxidation process can break down the complex structure of the parent compound into more biodegradable intermediates, which can then be effectively removed by a subsequent biological treatment step.

Given the structural similarity of BPC to BPA, it is anticipated that integrated remediation technologies would be highly effective for its removal. AOPs could be used to initially degrade BPC, followed by a biological polishing step to remove any remaining organic carbon and intermediate byproducts. This approach would likely be more robust and efficient than any single technology alone. Further research is needed to develop and optimize integrated systems specifically for the remediation of BPC contamination.

Research Gaps and Future Perspectives in Bisphenol C Studies

Need for Comprehensive Long-Term and Multi-Generational Studies on Bisphenol C

Much of the concern surrounding bisphenols stems from evidence that exposure, particularly during sensitive developmental stages, can lead to permanent alterations in hormonal, reproductive, or developmental capacities, with effects sometimes appearing later in life or in subsequent generations. waterquality.gov.au For BPA, a number of long-term and multi-generational studies in animal models have been conducted, revealing reproductive-related effects such as reduced hatching rates and impaired growth in F1 and F2 generations. waterquality.gov.aueuropa.eunih.gov

Currently, there is a significant lack of comparable long-term and multi-generational toxicological data for this compound. The existing research on BPC primarily focuses on acute or short-term exposures. To adequately assess the potential for chronic health effects and risks that may be passed down to subsequent generations, dedicated studies are essential. Investigating the effects of BPC across multiple generations is critical, as studies on BPA have shown that it can alter DNA methylation in primordial germ cells, suggesting a mechanism by which adverse effects could be inherited. nih.gov Without such long-term data, a comprehensive understanding of BPC's safety profile remains incomplete, hindering informed regulatory decisions.

Elucidation of Specific Molecular Mechanisms of this compound Toxicity